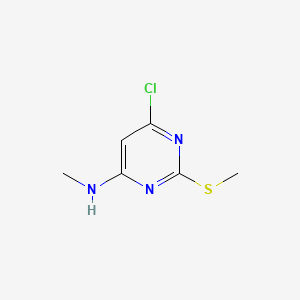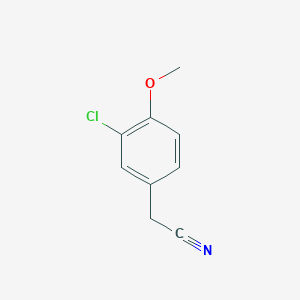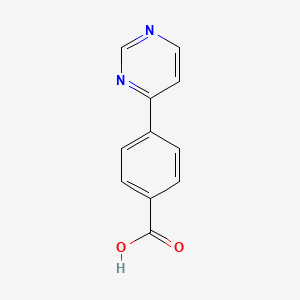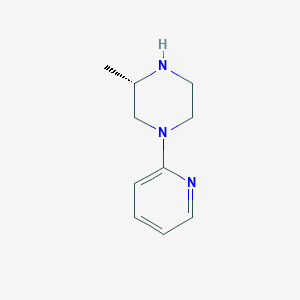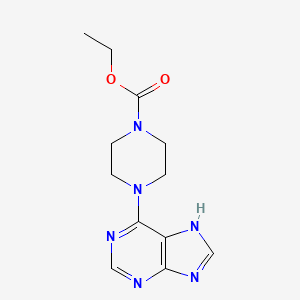
Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate
描述
Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate is a compound with the molecular formula C12H16N6O2 and a molecular weight of 276.29 g/mol. This compound is known for its promising potential in various fields of research and industry due to its unique chemical structure and properties.
作用机制
Target of Action
Ethyl 4-(7H-purin-6-yl)piperazine-1-carboxylate is a compound with a piperazine moiety . Piperazine derivatives are often found in drugs or bioactive molecules . .
Mode of Action
Piperazine derivatives are known for their diverse roles depending on their position in the molecule and the therapeutic class . They can act as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways depending on their specific structure and target .
Pharmacokinetics
Piperazine derivatives are known to have diverse pharmacokinetic properties depending on their specific structure and target .
Result of Action
Piperazine derivatives are known to have diverse effects depending on their specific structure and target .
Action Environment
The action of piperazine derivatives can be influenced by various environmental factors depending on their specific structure and target .
准备方法
The synthesis of Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 1H-purin-6-amine with ethyl chloroformate in the presence of a base to form the ethyl ester derivative. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.
科学研究应用
Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used as a probe to study the interactions between purine derivatives and biological macromolecules such as proteins and nucleic acids.
Medicine: This compound has shown potential as a lead compound in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
相似化合物的比较
Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
1-Piperazinecarboxylic acid, 4-(1H-purin-6-yl)-, phenyl ester: This compound has a phenyl group instead of an ethyl group, which can lead to different chemical and biological properties.
1-Piperazinecarboxylic acid, 4-(1H-purin-6-yl)-, methyl ester: The presence of a methyl group instead of an ethyl group can affect the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
属性
IUPAC Name |
ethyl 4-(7H-purin-6-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2/c1-2-20-12(19)18-5-3-17(4-6-18)11-9-10(14-7-13-9)15-8-16-11/h7-8H,2-6H2,1H3,(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDONUZZBAEOBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233860 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(1H-purin-6-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84806-94-0 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(1H-purin-6-yl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084806940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperazinecarboxylic acid, 4-(1H-purin-6-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


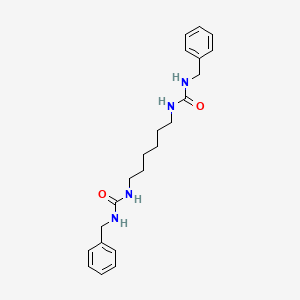
![Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate](/img/structure/B1621132.png)

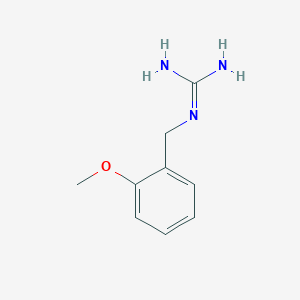
![3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1621135.png)

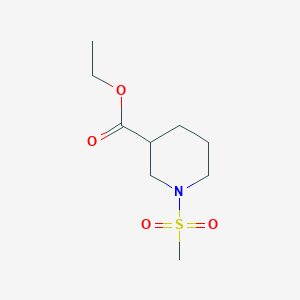
![1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1621140.png)


